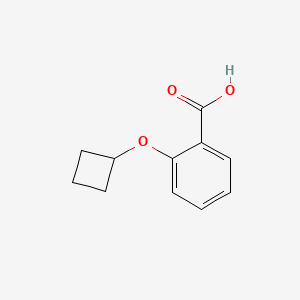

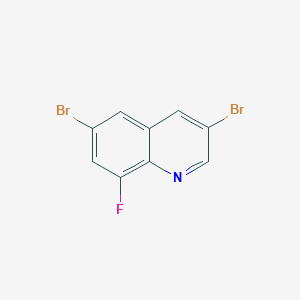

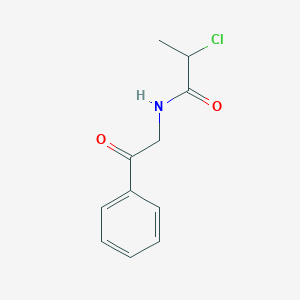

![molecular formula C11H19N3S B1423503 3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine CAS No. 1249691-31-3](/img/structure/B1423503.png)

3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine

Vue d'ensemble

Description

Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

Thiazoles can be synthesized through a variety of methods. One common method involves the reaction of α-haloketones with thioamides . The specific synthesis process for “3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine” is not available in the sources I found.Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . They can also participate in reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Antimicrobial Applications

3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine, a compound with a complex structure involving thiazole and piperidine units, shows promise in antimicrobial studies. Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties. For instance, triazole-thiazolidine clubbed heterocyclic compounds have been developed, showing significant antimicrobial behavior. Such compounds, characterized by their spectral features and elemental contents, contribute to the broader understanding of antimicrobial agents in scientific research (Rameshbabu, Gulati, & Patel, 2019).

Synthesis and Characterization

The synthesis and characterization of compounds containing the piperidine moiety, akin to 3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine, are crucial for understanding their potential applications. Research on the conformational analysis and crystal structure of related compounds provides insights into their stability, conformations in solid and solution states, and thermal behavior. Such studies are foundational for the application of these compounds in various scientific fields, including drug development and material science (Ribet et al., 2005).

Antidepressant Activity

While the focus is on non-pharmacological aspects, it's worth noting that compounds structurally related to 3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine have been investigated for their potential antidepressant activity. Such research, although primarily aimed at therapeutic applications, contributes to a deeper understanding of the chemical's interaction with biological systems and its mechanism of action. These insights can inform a broad range of scientific investigations beyond pharmacology (Balsamo et al., 1987).

Enzyme Inhibition

Enzyme inhibition studies involving compounds with thiazole and piperidine structures provide valuable information on their interaction with biological molecules. Such research has implications for understanding disease mechanisms, developing therapeutic agents, and designing biochemical assays. The synthesis and evaluation of these compounds for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase contribute to the broader field of biochemistry and molecular biology (Ramzan et al., 2018).

Mécanisme D'action

The mechanism of action of thiazoles can vary depending on the specific compound and its biological target. Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S/c1-8-6-14(4-3-11(8)12)7-10-5-13-9(2)15-10/h5,8,11H,3-4,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXPPMPDOUJTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)CC2=CN=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

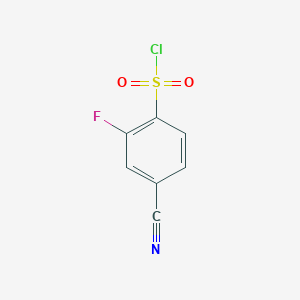

![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1423421.png)

![4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline](/img/structure/B1423432.png)

![{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B1423435.png)

![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)